molecular formula C18H17NO3S B282329 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282329
M. Wt: 327.4 g/mol
InChI Key: VTPNRPIASACVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THPP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. THPP belongs to the family of pyrrolones and has been synthesized using various methods.

Mechanism of Action

3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of PTP1B by binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to an increase in insulin signaling and glucose uptake in cells, which can improve insulin sensitivity and glucose homeostasis. 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces inflammation and tumor growth in various cancer cell lines. 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a half-life of approximately 2 hours and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that can be synthesized in large quantities with high purity. It has been extensively studied in vitro and in vivo, making it a valuable tool for scientific research. However, 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has not been tested in humans, and its safety and efficacy in clinical trials are unknown.

Future Directions

Future research on 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one should focus on its potential as a therapeutic agent for the treatment of insulin resistance, type 2 diabetes, inflammation, and cancer. Studies should also investigate the safety and efficacy of 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in humans. Furthermore, the development of new synthetic analogs of 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one with improved pharmacological properties could lead to the discovery of new drugs.

Synthesis Methods

3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using various methods, including the reaction of 4-isopropylphenylhydrazine with 2-thienylglyoxylic acid followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-isopropylphenylhydrazine with 2-thiophenecarboxaldehyde followed by condensation with ethyl acetoacetate. These methods have been optimized to increase the yield and purity of 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic properties, including its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in the development of insulin resistance and type 2 diabetes. 3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C18H17NO3S/c1-10(2)11-5-7-12(8-6-11)15-14(17(21)18(22)19-15)16(20)13-4-3-9-23-13/h3-10,15,21H,1-2H3,(H,19,22)

InChI Key

VTPNRPIASACVEC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.